Cas no 142328-05-0 ((4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine)

(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine 化学的及び物理的性質
名前と識別子
-
- (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine
- STK760071
- AKOS001748408
- SR-01000523980-1
- N-(4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene)hydroxylamine
- 2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, oxime, (E)-
- (NE)-N-(6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidene)hydroxylamine
- AG-205/25011004
- 6,7-Dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime
- G54555
- 4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one oxime
- 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime
- (4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime #
- 142328-05-0
- (4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime
- 57153-55-6
- MPQCYPOGJHSLHA-QPJJXVBHSA-N
- ALBB-035128
- MFCD00673161
- N-[(4E)-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-ylidene]hydroxylamine
- 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan
- SR-01000523980
- (E)-6,7-Dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime
-
- MDL: MFCD00673161
- インチ: InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2/b7-4+
- InChIKey: MPQCYPOGJHSLHA-QPJJXVBHSA-N
計算された属性
- せいみつぶんしりょう: 153.053826475Da
- どういたいしつりょう: 153.053826475Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 71.5Ų
(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB552259-1g |
(4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime; . |
142328-05-0 | 1g |
€722.50 | 2023-09-01 | ||
abcr | AB552259-2 g |
(4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime; . |
142328-05-0 | 2g |
€897.70 | 2022-03-23 | ||
abcr | AB552259-250mg |
(4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime; . |
142328-05-0 | 250mg |
€392.50 | 2023-09-01 | ||
abcr | AB552259-1 g |
(4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime; . |
142328-05-0 | 1g |
€676.70 | 2022-03-23 | ||
A2B Chem LLC | BA46204-500mg |
2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, oxime, (E)- |
142328-05-0 | 95% | 500mg |
$412.00 | 2024-04-20 | |
A2B Chem LLC | BA46204-1g |
2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, oxime, (E)- |
142328-05-0 | 95% | 1g |
$439.00 | 2024-04-20 | |
abcr | AB552259-500 mg |
(4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime; . |
142328-05-0 | 500MG |
€528.40 | 2022-03-23 | ||
A2B Chem LLC | BA46204-10g |
2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, oxime, (E)- |
142328-05-0 | 95% | 10g |
$1134.00 | 2024-04-20 | |
A2B Chem LLC | BA46204-25g |
2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, oxime, (E)- |
142328-05-0 | 95% | 25g |
$1863.00 | 2024-04-20 | |
A2B Chem LLC | BA46204-5g |
2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, oxime, (E)- |
142328-05-0 | 95% | 5g |
$787.00 | 2024-04-20 |
(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine 関連文献
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imineに関する追加情報
Introduction to (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine (CAS No. 142328-05-0)
(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 142328-05-0, belongs to the benzoxadiazole class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates a hydroxyl group and an imine functional group, features that contribute to its unique chemical properties and reactivity.
The benzoxadiazole core is a fused ring system consisting of a benzene ring linked to an oxadiazole ring. This structural motif is widely recognized for its role in various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the N-hydroxy group in (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine introduces additional reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Recent advancements in medicinal chemistry have highlighted the importance of benzoxadiazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that modifications to the benzoxadiazole scaffold can significantly alter its biological profile. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the compound's interaction with biological targets, thereby modulating its pharmacological effects.
In particular, the imine functional group in (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine has been explored for its potential in forming covalent bonds with biological targets. This property is particularly useful in the development of probes and inhibitors for enzyme inhibition studies. The compound's ability to undergo condensation reactions with nucleophiles makes it a versatile building block for constructing more intricate molecular architectures.
The synthesis of (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine involves multi-step organic transformations that highlight the synthetic prowess required in modern pharmaceutical chemistry. The process typically begins with the formation of the benzoxadiazole core through cyclization reactions. Subsequent functionalization steps introduce the hydroxyl and imine groups at strategic positions within the molecule. These synthetic strategies often require careful optimization to ensure high yields and purity.
The pharmacological potential of (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine has been investigated in several preclinical studies. Research has shown that this compound exhibits inhibitory activity against various enzymes and receptors implicated in human diseases. For example, studies have demonstrated its ability to inhibit kinases and other enzymes involved in cancer progression. Additionally, preliminary findings suggest that it may have applications in treating inflammatory disorders by modulating inflammatory pathways.
The chemical properties of (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine also make it a valuable tool in chemical biology research. Its reactivity with biological molecules allows researchers to develop probes that can be used to study enzyme mechanisms and protein-protein interactions. Such studies are crucial for understanding disease pathways and identifying potential drug targets.
In conclusion, (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine (CAS No. 142328-05-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound in drug discovery and chemical biology.
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